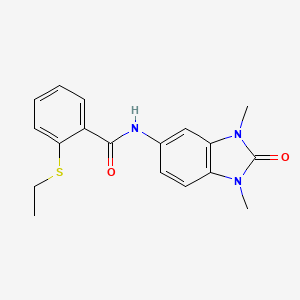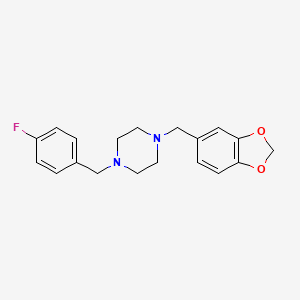
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorobenzyl)piperazine
Overview
Description
- Molecular Structure Analysis : "1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorobenzyl)piperazine" exhibits similar molecular conformations across its derivatives, but different intermolecular interactions. For example, the 3-fluorobenzoyl derivative forms a three-dimensional structure via hydrogen bonds, unlike its 2,6-difluorobenzoyl and 2,4-dichlorobenzoyl analogues which do not form hydrogen bonds (Mahesha et al., 2019).
Synthesis Analysis
- Synthesis Process : The compound has been synthesized through various chemical reactions, such as condensation between carbamimide and 3-fluorobenzoic acid in the presence of specific reagents and under basic conditions (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
- Reactivity : The compound's derivatives have been synthesized and evaluated at various central nervous system receptors, demonstrating notable selectivity and potency in certain derivatives (Moussa et al., 2010).
Physical Properties Analysis
- Crystallization and Structure : The compound crystallizes in specific crystal systems with defined unit cell parameters, indicating its stable crystalline structure. Molecules are linked through weak intermolecular interactions, contributing to its three-dimensional architecture (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
- Chemical Interactions : The compound and its derivatives exhibit various chemical interactions, such as weak C‒H···O interactions and aromatic π–π stacking interactions, which are crucial for its molecular architecture (Sanjeevarayappa et al., 2015).
Scientific Research Applications
Molecular Structure and Intermolecular Interactions
The molecular conformations of closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, including variants similar to 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorobenzyl)piperazine, have been studied. These compounds adopt similar molecular conformations but exhibit different intermolecular interactions. For instance, some molecules are linked by hydrogen bonds into three-dimensional structures, while others lack such bonding (Mahesha et al., 2019).
Conformational Studies
Research has been conducted on the conformation of piperazinium rings in related compounds. These studies reveal how the piperonyl and piperazine rings are oriented relative to each other, which is crucial for understanding the chemical behavior of these molecules (Kavitha et al., 2014).
Potential Dopamine Receptor Ligands
Some derivatives of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorobenzyl)piperazine have been synthesized and evaluated as potential dopamine receptor ligands. The affinity constants for specific dopamine receptors (D4, D2, D3) have been determined, indicating the potential of these compounds in neuroscience and pharmacology research (Fang-wei, 2013).
Sigma-1 Receptor Ligands
A series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines have been synthesized and evaluated for their potential as sigma-1 receptor ligands. This research is significant in the context of neurodegenerative diseases, as sigma-1 receptors are involved in many neurological processes (Moussa et al., 2010).
Anti-Malarial Agents
Certain piperazine derivatives, which are structurally related to 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorobenzyl)piperazine, have shown potential as anti-malarial agents. The crystal structures of these active compounds have been reported, highlighting the importance of specific molecular features in generating anti-malarial activity (Cunico et al., 2009).
Synthesis and Characterization
The synthesis and characterization of various derivatives have been a significant areaof research. For example, the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, a compound structurally related to 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorobenzyl)piperazine, has been documented, emphasizing the importance of precise structural formation for desired properties (Fang-wei, 2013).
Biological Activities
Some derivatives have been evaluated for their biological activities, such as antimicrobial and anticancer effects. The study of Mannich bases with piperazines, including compounds structurally similar to 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorobenzyl)piperazine, has shown potential in cytotoxic and carbonic anhydrase inhibitory effects (Gul et al., 2019).
Synthesis of Radioligands
The synthesis of fluorine-18 labeled derivatives of benzodioxin piperazines for potential imaging of dopamine D4 receptors has been explored. These developments are crucial for diagnostic applications in neuroscience and mental health (Kügler et al., 2013).
Imaging of σ1 Receptors
The synthesis and evaluation of fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives, which include compounds similar to 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorobenzyl)piperazine, have been reported for σ1 receptor imaging. These studies are relevant for exploring neurological conditions and the potential role of σ1 receptors in them (Wang et al., 2013).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-17-4-1-15(2-5-17)12-21-7-9-22(10-8-21)13-16-3-6-18-19(11-16)24-14-23-18/h1-6,11H,7-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXJHUTYPWNBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluorobenzyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5511087.png)
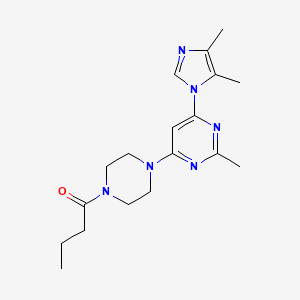
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5511099.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5511105.png)

![ethyl 4-(N,N-diethyl-beta-alanyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5511111.png)
![(4-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}benzyl)dimethylamine](/img/structure/B5511134.png)
![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)
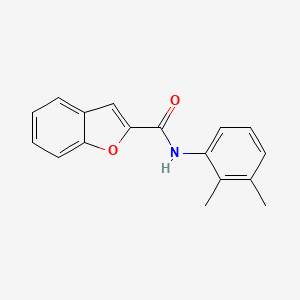
![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)
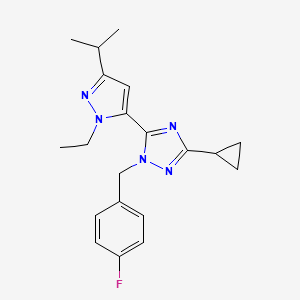
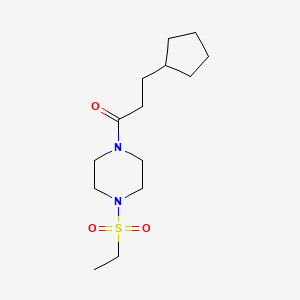
![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)
